3-(4-Methylphenyl)prop-2-ynenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)prop-2-ynenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKYFBPVNPVQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593725 | |
| Record name | 3-(4-Methylphenyl)prop-2-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151589-34-3 | |
| Record name | 3-(4-Methylphenyl)prop-2-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Catalytic Transformations of the 3 4 Methylphenyl Prop 2 Ynenitrile Moiety
Cycloaddition Reactions of Nitriles and Alkynes
The presence of both a nitrile and an alkyne group within the same molecule allows 3-(4-methylphenyl)prop-2-ynenitrile to participate in a variety of cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.
The [2+2+2] cycloaddition is a powerful, atom-economical method for constructing six-membered rings. In the context of this compound, this reaction typically involves the combination of the nitrile and two alkyne units to form substituted pyridines.
Cobalt complexes are highly effective catalysts for the [2+2+2] cycloaddition of alkynes and nitriles. nih.govresearchgate.net While specific studies on this compound are not prevalent in the literature, the general mechanism allows for prediction of its reactivity. The catalytic cycle is thought to involve the formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules. nih.gov Subsequent insertion of the nitrile's C≡N bond into the cobaltacycle, followed by reductive elimination, yields the pyridine (B92270) ring. nih.gov
The reaction can proceed with two equivalents of an external alkyne and one of the nitrile, or by dimerization of a cyanoalkyne with an additional alkyne. For this compound, its participation would be influenced by the electronic nature of the p-tolyl group, which is electron-donating, and the electron-withdrawing nature of the nitrile. Simple and inexpensive cobalt(II) iodide/phosphine (B1218219) systems, in conjunction with a zinc reductant, have been shown to be robust for the cycloaddition of various diarylacetylenes and nitriles, suggesting their potential applicability to this compound. nih.govchemrxiv.org
Table 1: Representative Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes and Nitriles This table presents data for analogous compounds to illustrate the general reaction conditions and yields, as specific data for this compound is not readily available in the cited literature.
| Alkyne (2 equiv.) | Nitrile (1 equiv.) | Catalyst System | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Diphenylacetylene | Benzonitrile | CoI₂(dppp), Zn | Dioxane | 80 | 2,3,4,5,6-Pentaphenylpyridine | 95 | nih.gov |
| 4-Octyne | Acetonitrile | CoI₂(dppe), Zn | THF | 60 | 2-Methyl-3,4,5,6-tetrapropylpyridine | 88 | nih.gov |
dppp = 1,3-bis(diphenylphosphino)propane; dppe = 1,2-bis(diphenylphosphino)ethane; Cp = cyclopentadienyl; COD = 1,5-cyclooctadiene
Ruthenium catalysts offer an alternative for the synthesis of pyridines via [2+2+2] cycloaddition. acs.org Similar to cobalt, the proposed mechanism often involves the formation of a ruthenacyclopentadiene intermediate. The scope of ruthenium-catalyzed cycloadditions is broad, and various ruthenium complexes, such as [Cp*RuCl(cod)], have been employed. acs.orgnih.gov These reactions can be highly regioselective, a crucial aspect when using unsymmetrical alkynes.
For this compound, a ruthenium-catalyzed cocyclization with two equivalents of another alkyne, such as acetylene (B1199291) or a symmetrically substituted alkyne, would be expected to yield a pyridine with the 4-methylphenyl substituent at a defined position. The electronic properties of the substrates play a significant role in determining the efficiency and regioselectivity of the cycloaddition. Ruthenium catalysts have also been used for the synthesis of 2-pyridones through oxidative annulation of alkynes and acrylamides, showcasing their versatility in forming pyridine-based structures. acs.org
A recent development in pyridine synthesis is the use of electrochemical methods for the [2+2+2] annulation of alkynes and nitriles. nih.govacs.org This approach avoids the need for transition metal catalysts and external chemical oxidants. nih.gov The reaction is typically mediated by a triarylamine redox catalyst and proceeds through the initial oxidation of an alkyne to a vinyl radical cation intermediate. nih.gov This reactive species then engages in a cascade of reactions with another alkyne molecule and a nitrile to form the pyridine ring.
This electrochemical strategy has been successfully applied to the homo- and cross-annulation of various aromatic alkynes and nitriles. nih.gov Given that this compound possesses an aromatic alkyne structure, it is a prime candidate for this type of transformation. The electron-donating methyl group on the phenyl ring would likely facilitate the initial oxidation step, potentially leading to high reactivity. This method allows for the chemoselective cross-coupling of two different alkynes, which could be exploited for the synthesis of complex, unsymmetrically substituted pyridines derived from this compound. nih.gov
Table 2: Electrochemical Annulation of Alkynes with Benzonitrile This table shows representative examples of the electrochemical synthesis of pyridines.
| Alkyne 1 (1 equiv.) | Alkyne 2 (1.3 equiv.) | Nitrile | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 4-Methoxyphenylacetylene | 4-Methoxyphenylacetylene | Benzonitrile | NBu₄PF₆, C-anode, Pt-cathode | 2-Phenyl-3,6-bis(4-methoxyphenyl)pyridine | 78 | nih.gov |
| 4-Tolylacetylene | 4-Tolylacetylene | Benzonitrile | NBu₄PF₆, C-anode, Pt-cathode | 2-Phenyl-3,6-bis(4-tolyl)pyridine | 75 | nih.gov |
The alkyne moiety of this compound is a suitable handle for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. This reaction can be performed under two main sets of conditions: strain-promoted or copper-catalyzed.
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) does not require a metal catalyst and relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the reaction. magtech.com.cnwur.nl In this context, this compound would act as the azide (B81097) partner after conversion of another functional group to an azide, or more commonly, an azide-functionalized molecule would react with the alkyne of this compound. However, as a linear alkyne, this compound itself would not be used in a strain-promoted context but would react with a strained cyclooctyne that has been functionalized with an azide.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is more directly applicable. nih.govnih.gov This reaction is known for its reliability, high yields, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov The reaction is not significantly affected by the electronic properties of the groups on the alkyne or azide. nih.gov The presence of the electron-withdrawing nitrile group in this compound might slightly activate the alkyne towards cycloaddition. mdpi.com This reaction provides a highly efficient method for conjugating the this compound unit to other molecules, such as biomolecules or polymers, that have been functionalized with an azide group.
Table 3: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Illustrative examples of CuAAC with various alkynes.
| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Phenylacetylene (B144264) | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 91 | nih.gov |
| Methyl Propiolate | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 95 | nih.gov |
[2+2+2] Cycloadditions for Heterocycle Synthesis
Nitrile-Alkyne Cross-Metathesis (NACM)
Nitrile-alkyne cross-metathesis (NACM) is a powerful transformation that allows for the interchange of substituents between a nitrile and an alkyne. acs.orgfigshare.com This reaction is typically catalyzed by tungsten alkylidyne complexes. acs.org The process involves the cleavage of the C≡C triple bond of the alkyne and the C≡N triple bond of the nitrile, followed by a statistical reassembly of the fragments. acs.orgwikipedia.org
In a reaction involving this compound, the molecule could theoretically react with an external alkyne (R¹C≡CR²) in the presence of a suitable tungsten catalyst. This would lead to a mixture of products, including a new alkyne derived from the 4-methylphenyl group and a new nitrile. The reaction mechanism is believed to proceed through metallacyclobutadiene and azametallacyclobutadiene intermediates. wikipedia.org While this reaction is a testament to the versatility of metathesis chemistry, its application to complex molecules like this compound would require careful control of reaction conditions to achieve selectivity, as multiple metathesis events can occur. figshare.com
Development of Tungsten and Molybdenum Catalytic Systems for NACM
The advent of nitrile-alkyne cross-metathesis (NACM) has been significantly propelled by the design and synthesis of sophisticated tungsten and molybdenum-based catalytic systems. nih.gov Early systems often required harsh reaction conditions and exhibited limited functional group tolerance. acs.org However, recent advancements have led to the development of highly active and robust catalysts.
A notable breakthrough in this area involves the use of Schrock-type molybdenum and tungsten alkylidyne complexes. beilstein-journals.org These high-oxidation-state metal complexes have proven to be particularly effective for alkyne metathesis reactions. beilstein-journals.org Further refinements have led to the introduction of silanolate-supported molybdenum nitride and alkylidyne complexes, as well as tungsten alkylidyne complexes with bulky tri-tert-butoxysilanolate ligands. beilstein-journals.org These catalysts exhibit enhanced stability and activity, expanding the applicability of NACM.
Another significant development is the use of catalyst systems containing imidazolin-2-iminato ligands. beilstein-journals.org These modified Schrock-type catalysts have demonstrated remarkable catalytic performance in alkyne metathesis. beilstein-journals.org The continuous evolution of these catalytic systems is crucial for broadening the scope and utility of NACM in synthetic chemistry.
A selection of influential catalyst systems is presented in the table below:
| Catalyst Type | Metal Center | Key Ligands | Reference |
| Schrock-type | Mo, W | Alkylidyne, Alkoxide | beilstein-journals.org |
| Silanolate-supported | Mo, W | Alkylidyne, Silanolate | beilstein-journals.org |
| Imidazolin-2-iminato | Mo, W | Alkylidyne, Imidazolin-2-iminato | beilstein-journals.org |
| Mortreux system | Mo | Carbonyl, Phenol | acs.org |
Mechanistic Elucidation of NACM through Metal Alkylidyne and Nitride Intermediates
The currently accepted mechanism for NACM involves a series of well-defined intermediates, primarily revolving around metal alkylidyne and metal nitride species. The catalytic cycle is initiated by the reaction of a metal alkylidyne complex with an alkyne, leading to the formation of a metallacyclobutadiene intermediate. This key intermediate then undergoes a cycloreversion to generate a new metal alkylidyne and a new alkyne.
In the context of NACM, the reaction between a metal alkylidyne and a nitrile is a crucial step. This leads to the formation of a metallacycloazete intermediate. Subsequent fragmentation of this intermediate can then produce a metal nitride and a new alkyne, or regenerate the starting metal alkylidyne and a new nitrile. The reversible nature of these steps is a key feature of the catalytic cycle.
Experimental and computational studies have provided strong evidence for the involvement of these intermediates. For instance, the isolation and characterization of metallatetrahedrane species, which are related to metallacyclobutadienes, lend support to the proposed mechanism. wikipedia.org Furthermore, the observation that molybdenum and tungsten nitride complexes can react with alkynes to generate metal alkylidynes in situ provides further credence to the role of nitride intermediates in the catalytic cycle. beilstein-journals.org
Substrate Scope and Functional Group Tolerance in NACM
The utility of a synthetic methodology is largely defined by its substrate scope and tolerance to various functional groups. Modern NACM catalysts, particularly those based on molybdenum and tungsten with silanolate ligands, exhibit remarkable functional group compatibility. acs.org This is a significant advantage over earlier catalyst systems that were often incompatible with sensitive functional groups. acs.org
These advanced catalysts can tolerate a wide array of functionalities, including esters, ethers, and even some amines and sulfides, which are often problematic for other types of metathesis catalysts. acs.org However, certain functional groups can still pose challenges. For example, terminal alkynes are generally not suitable substrates for metathesis with current catalyst systems. wikipedia.org Additionally, highly coordinating functional groups can sometimes inhibit catalyst activity.
The table below summarizes the compatibility of selected functional groups with modern NACM catalysts:
| Functional Group | Compatibility | Notes | Reference |
| Esters | Good | Generally well-tolerated. | acs.org |
| Ethers | Good | Generally well-tolerated. | acs.org |
| Amines | Moderate | Can sometimes inhibit catalyst activity. | acs.org |
| Sulfides | Moderate | Can sometimes inhibit catalyst activity. | acs.org |
| Nitriles | Good | Key functional group in NACM. | acs.org |
| Terminal Alkynes | Poor | Not suitable for metathesis. | wikipedia.org |
Polymerization Chemistry Initiated by Nitrile-Alkyne Units
The unique reactivity of the nitrile-alkyne moiety extends beyond small molecule synthesis and into the realm of polymer chemistry. The ability of this functional group to participate in controlled polymerization reactions has opened up new avenues for the synthesis of advanced polymer architectures with tailored properties.
Ring-Opening Alkyne Metathesis Polymerization (ROAMP)
Ring-opening alkyne metathesis polymerization (ROAMP) is a powerful technique for the synthesis of conjugated polymers from strained cyclic alkyne monomers. escholarship.orgrsc.org While the direct ROAMP of this compound itself is not the primary focus, the principles of ROAMP are highly relevant to the polymerization of related cyclic monomers containing the nitrile-alkyne functionality. This living polymerization technique allows for exceptional control over polymer length, dispersity, and end-groups. escholarship.org
The catalysts employed in ROAMP are typically high-oxidation-state molybdenum or tungsten alkylidyne complexes, similar to those used in NACM. escholarship.orgberkeley.edu The mechanism involves the reaction of the catalyst with a strained cyclic alkyne to initiate a chain-growth polymerization. escholarship.org The living nature of the polymerization allows for the synthesis of well-defined block copolymers and other complex polymer architectures. escholarship.org Recent developments have focused on creating more robust and user-friendly catalysts, including air-stable molybdenum alkylidyne complexes that can be activated by the addition of an alcohol. nih.gov
Coordination Polymerization for Advanced Polymer Architectures
Coordination polymerization offers another avenue for leveraging the reactivity of the nitrile-alkyne unit to create advanced polymer architectures. In this approach, the nitrile group can act as a coordinating ligand for a metal center, influencing the polymerization process and the final properties of the polymer.
While specific examples focusing solely on the coordination polymerization of this compound are not extensively detailed in the provided search results, the general principles suggest that the nitrile functionality can be exploited to direct the assembly of monomers into well-defined polymer chains. This approach has the potential to yield polymers with unique topologies and functionalities, driven by the coordination of the nitrile group to a catalytic metal center. Nickel-catalyzed reactions, for instance, have been shown to facilitate the metathesis of aryl nitriles, highlighting the potential for metal-mediated transformations involving this functional group. acs.org
Computational and Theoretical Investigations of 3 4 Methylphenyl Prop 2 Ynenitrile Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms
Currently, there are no specific DFT studies in the public domain that detail the reaction pathways and mechanisms of 3-(4-Methylphenyl)prop-2-ynenitrile. Such studies would be invaluable for predicting how this molecule behaves in various chemical transformations, such as cycloadditions, transition-metal-catalyzed reactions, or nucleophilic additions. DFT calculations could elucidate the step-by-step processes of these reactions, identify transition states, and predict the most likely products.
Analysis of Metallacyclic and Azametallacyclic Intermediates
The interaction of this compound with transition metals is expected to form a variety of interesting intermediates, including metallacyclic and azametallacyclic species. For instance, in reactions catalyzed by metals like ruthenium, rhodium, or palladium, the formation of intermediates such as metallacyclobutadienes or azametallacyclopentadienes is plausible. These intermediates are often key to the catalytic cycle, dictating the regioselectivity and stereoselectivity of the final products. However, specific computational analyses characterizing these intermediates for this compound have not been reported.
Future computational work could model the interaction of this compound with various transition metal complexes. This would involve optimizing the geometries of the potential metallacyclic intermediates and analyzing their stability and bonding characteristics.
Electronic Structure Characterization of Key Reactive Species
The electronic structure of the key reactive species derived from this compound, including any radical ions, carbanions, or coordination complexes, is crucial for understanding its reactivity. Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) could provide deep insights into the charge distribution, orbital interactions, and bonding nature of these transient species. At present, the scientific literature lacks such detailed electronic structure characterization for this specific molecule.
Energetic and Kinetic Barriers in Nitrile-Alkyne Transformations
Understanding the energetic and kinetic barriers associated with the transformations of the nitrile and alkyne groups in this compound is fundamental to controlling its chemical reactions. Computational studies could map out the potential energy surfaces for various reaction coordinates, calculating the activation energies for different pathways. This would allow for a comparison of the feasibility of competing reactions and provide a theoretical basis for designing selective synthetic methodologies. As of now, such quantitative data on the energetic and kinetic barriers for this compound is not available.
A summary of the current status of research for each area is provided in the table below.
| Section | Subsection | Research Findings for this compound |
| 4.1 | Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms | No specific studies found. |
| 4.2 | Analysis of Metallacyclic and Azametallacyclic Intermediates | No specific studies found. |
| 4.3 | Electronic Structure Characterization of Key Reactive Species | No specific studies found. |
| 4.4 | Energetic and Kinetic Barriers in Nitrile-Alkyne Transformations | No specific studies found. |
Advanced Spectroscopic and Structural Elucidation in Arylpropynenitrile Research
Crystallographic Analysis of Organometallic Complexes Derived from Nitrile-Alkyne Interactions
The dual functionality of the nitrile and alkyne groups in 3-(4-Methylphenyl)prop-2-ynenitrile makes it a potentially versatile ligand in organometallic chemistry. It can coordinate to a metal center through the nitrile nitrogen, the alkyne π-system, or a combination of both, leading to a rich variety of complex structures. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in these complexes, providing invaluable insights into bonding and electronic structure.
A search for crystallographic data on organometallic complexes of this compound did not yield any specific results. Although crystal structures of other related arylpropynenitriles and organometallic compounds have been reported, this information cannot be directly extrapolated to predict the coordination behavior of the title compound. The subtle interplay of electronic and steric effects, governed by the tolyl substituent, would uniquely influence the resulting crystal packing and molecular geometry of its organometallic derivatives.
Applications and Functional Materials Science Incorporating Arylpropynenitriles
Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyridines, Imidazoles)
The electron-deficient nature of the alkyne in arylpropynenitriles like 3-(4-Methylphenyl)prop-2-ynenitrile makes it an excellent building block for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. d-nb.inforsc.orgnih.gov
Pyridines: The synthesis of substituted pyridines can be achieved through cycloaddition reactions where the arylpropynenitrile acts as a dienophile or a precursor to a key intermediate. organic-chemistry.orgyoutube.com While specific examples detailing the use of this compound in pyridine (B92270) synthesis are not extensively documented in readily available literature, the general reactivity of arylpropynenitriles suggests its potential in various synthetic strategies. For instance, in hetero-Diels-Alder reactions, an arylpropynenitrile could react with a suitable diene to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The tolyl group would ultimately be a substituent on the resulting pyridine ring.
Imidazoles: Imidazoles are another important class of heterocycles that can be synthesized using arylpropynenitrile precursors. rsc.orgorganic-chemistry.orgresearchgate.net Multi-component reactions are a common and efficient strategy for constructing the imidazole (B134444) ring. researchgate.net A plausible synthetic route could involve the reaction of this compound with an amine and an aldehyde in the presence of a suitable catalyst. The nitrile group and the alkyne functionality would both participate in the cyclization process, leading to a highly substituted imidazole derivative bearing a 4-methylphenyl group. The versatility of these reactions allows for the generation of a diverse library of imidazole-based compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Advanced Polymer Design and Crosslinking Applications
The unique reactivity of the nitrile and alkyne functionalities in this compound also lends itself to applications in polymer chemistry, particularly in the design of advanced materials with tailored properties.
Incorporation as Cure Sites in Fluoroelastomers
Fluoroelastomers are high-performance polymers known for their exceptional chemical and thermal resistance. The incorporation of cure sites is crucial for crosslinking the polymer chains, which imparts elasticity and mechanical strength. While specific studies on this compound in this context are not widely reported, the nitrile group is a known cure site moiety in certain fluoroelastomer systems. The pendant nitrile groups can undergo trimerization reactions to form triazine crosslinks, a process that is often thermally or catalytically induced. The presence of the tolyl group might influence the curing kinetics and the final properties of the elastomer.
Development of Cyclic Polymer Architectures
Cyclic polymers exhibit unique physical and chemical properties compared to their linear counterparts due to the absence of chain ends. springernature.com These properties include reduced viscosity, higher glass transition temperatures, and different self-assembly behaviors. springernature.com The synthesis of cyclic polymers often involves ring-closing reactions of linear precursors. springernature.com A bifunctional derivative of this compound could potentially be used in such a strategy. For instance, a linear polymer with terminal groups capable of reacting with the alkyne and another functional group on the arylpropynenitrile monomer could undergo an intramolecular cyclization to form a cyclic polymer. The rigidity of the arylpropynenitrile unit could impart interesting conformational constraints on the resulting cyclic architecture.
Bioconjugation and Chemical Biology Applications as Linking Functionalities
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology for studying and manipulating biological processes. nih.govnih.gov Arylpropynenitriles (APNs) have emerged as promising reagents for bioconjugation, particularly for the modification of proteins. wikipedia.org
These compounds exhibit high reactivity and selectivity towards thiol-containing molecules, such as cysteine residues in proteins. wikipedia.org This selectivity is attributed to the electron-deficient nature of the alkyne, which makes it susceptible to nucleophilic attack by the thiol group. The resulting conjugate is generally stable.
While research specifically highlighting this compound in bioconjugation is limited, its structural similarity to other APNs suggests its potential as a linking functionality. A payload, such as a fluorescent dye or a drug molecule, could be attached to the tolyl group of this compound, and the resulting functionalized molecule could then be used to label or modify proteins containing accessible cysteine residues.
Sustainable Chemistry: N2 Fixation and Direct Conversion to Nitriles
The development of sustainable methods for the synthesis of nitrogen-containing compounds is a major goal in modern chemistry. One of the most ambitious goals is the direct conversion of atmospheric dinitrogen (N2) into valuable organic nitriles.
Recent research has demonstrated that transition-metal complexes can mediate the cleavage of the strong N≡N triple bond in dinitrogen to form metal-nitrido complexes. nih.govacs.org These nitrido complexes can then act as a source of nitrogen atoms for the synthesis of organic molecules. nih.gov While the direct synthesis of this compound from dinitrogen has not been reported, the development of catalytic cycles for the synthesis of various alkyl and aryl nitriles from N2 provides a proof-of-concept for more sustainable routes to this class of compounds in the future. nih.govacs.org This approach represents a significant step towards reducing the reliance on traditional, energy-intensive methods for the production of nitrogen-containing chemicals.
Future Research Directions and Challenges in Arylpropynenitrile Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of arylpropynenitriles, including 3-(4-methylphenyl)prop-2-ynenitrile, traditionally relies on methods like the Rosenmund-von Braun and Sandmeyer reactions. However, these methods often require harsh conditions and generate significant waste. researchgate.net Modern organic synthesis leans towards more efficient and selective transition-metal-catalyzed cross-coupling reactions. nih.gov
A primary future research direction lies in the development of novel catalytic systems for the synthesis of this compound. Research should focus on catalysts that offer high yields, broad functional group tolerance, and mild reaction conditions. Palladium and nickel-based catalysts have shown promise in the cyanation of aryl halides and related compounds. nih.govrsc.orgnih.gov Future investigations could explore the efficacy of these and other transition metals for the direct cyanation of 4-ethynyltoluene (B1208493) or the coupling of a p-tolyl-containing fragment with a cyano-bearing synthon.
Key areas for investigation include:
Ligand Design: The development of sophisticated ligands that can stabilize the metal center, facilitate the catalytic cycle, and induce desired selectivity is crucial.
Nanocatalysis: The use of palladium nanoparticles or other metal-based nanocatalysts could offer advantages in terms of catalytic activity, stability, and recyclability. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful and sustainable approach for forging new bonds and could be adapted for the synthesis of arylpropynenitriles.
A comparative analysis of potential catalytic systems could be a valuable research endeavor, as illustrated in the hypothetical data table below.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Potential Advantages |
| Pd(OAc)₂ | dppf | DMF | 100-140 | Well-established for cyanation, good yields expected. nih.gov |
| NiCl₂·6H₂O | dppf | DMAc | 80-120 | Lower cost compared to palladium, effective for aryl chlorides. organic-chemistry.org |
| CuI | Phenanthroline | NMP | 120-160 | Traditional catalyst, potential for cost-effectiveness. |
| AuCl₃ | Xantphos | Toluene | 60-100 | Potential for unique reactivity and selectivity with alkynes. |
This table presents hypothetical data for future comparative studies.
Exploration of New Mechanistic Pathways and Reaction Scopes
A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for expanding its synthetic utility. While the general mechanisms of cross-coupling reactions are well-studied, the specific intermediates and transition states involved in the synthesis of arylpropynenitriles warrant further investigation.
Future research should aim to:
Elucidate Catalytic Cycles: Detailed mechanistic studies, including kinetic analysis and the isolation or spectroscopic observation of intermediates, can shed light on the elementary steps of the catalytic cycle.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, activation energies, and the role of ligands in determining reactivity and selectivity.
Expand Reaction Scope: Once efficient catalytic systems are established, the scope of reactions involving this compound can be expanded. This includes exploring its participation in cycloadditions, multicomponent reactions, and polymerizations to generate novel molecular architectures.
The nitrile and alkyne functionalities in this compound make it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules.
Expansion of Applications in Advanced Functional Materials
Arylpropynenitriles and related organic structures are gaining attention for their potential applications in organic electronics. wikipedia.orgmdpi.com The rigid, linear structure and the presence of a π-conjugated system in this compound suggest its potential as a building block for advanced functional materials.
Future research in this area should focus on:
Organic Semiconductors: Investigating the charge transport properties of this compound and its derivatives for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgmdpi.com The introduction of the tolyl group can influence molecular packing and electronic properties.
Fluorescent Probes: The inherent fluorescence of some π-conjugated systems could be harnessed to develop chemosensors for the detection of specific analytes.
Polymer Synthesis: The alkyne functionality can be utilized for polymerization reactions, such as click chemistry or metathesis polymerization, to create novel polymers with tailored optical and electronic properties.
The potential of this compound in organic electronics could be systematically evaluated by synthesizing a series of derivatives and characterizing their photophysical and electronic properties.
Integration with Sustainable Chemical Processes
The principles of green chemistry are increasingly important in modern chemical research and industry. youtube.com Future research on this compound should prioritize the development of sustainable synthetic routes.
Key aspects to consider include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. youtube.com
Use of Renewable Feedstocks: Exploring the possibility of deriving the tolyl group from renewable sources.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.
Catalyst Recycling: Developing heterogeneous or easily separable homogeneous catalysts to minimize metal waste. nih.gov
The use of plant extracts or other biological methods for the synthesis of nanoparticles that can act as catalysts is an emerging area of green synthesis that could be explored. nih.govnih.govresearchgate.net
The following table outlines a hypothetical comparison of a traditional versus a potential green synthetic route for an arylpropynenitrile.
| Parameter | Traditional Method (e.g., Rosenmund-von Braun) | Potential Green Method |
| Cyanide Source | CuCN (stoichiometric) | K₄[Fe(CN)₆] (less toxic) or organic nitrile |
| Catalyst | None (or stoichiometric Cu) | Catalytic Pd/C or Ni-nanoparticles nih.gov |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Water or recyclable solvent |
| Temperature | High (>150 °C) | Milder (<100 °C) |
| Waste | Significant copper waste | Minimal metal waste (with catalyst recycling) |
This table provides a conceptual comparison to guide future sustainable synthesis development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Methylphenyl)prop-2-ynenitrile, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via base-catalyzed condensation of 4-methylbenzaldehyde with propargyl bromide, followed by cyanation. Key parameters include solvent selection (e.g., ethanol or methanol), temperature control (60–80°C), and catalyst choice (e.g., KOH or DBU). Yield optimization may involve iterative adjustments to stoichiometry, reaction time, and purification via column chromatography (hexane/ethyl acetate gradients). Parallel monitoring using TLC or in-situ FTIR can track intermediate formation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodology :
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm) and nitrile carbons (δ ~115 ppm). Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC) .
- IR : Confirm nitrile C≡N stretch (~2200–2250 cm) and aromatic C-H bends (~800 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 170.0841). Cross-validate with computational methods (e.g., DFT) to resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can SHELX and WinGX be applied in the crystallographic refinement of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELXS/SHELXD (in SHELX suite) solves initial phases via direct methods .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. WinGX integrates ORTEP-3 for visualizing thermal ellipsoids and validating geometric parameters (e.g., bond angles, torsion angles). For twinned crystals, employ TWIN/BASF commands in SHELXL .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, angles) in nitrile derivatives?
- Methodology :
- Theoretical Adjustments : Use higher-level DFT methods (e.g., B3LYP/6-311++G(d,p)) with solvent effect corrections (PCM model) to align computed geometries with SC-XRD data.
- Crystal Packing Analysis : Investigate intermolecular forces (e.g., π-π stacking, C-H···N interactions) via Mercury or CrystalExplorer to explain deviations from gas-phase predictions .
Q. How does graph set analysis elucidate hydrogen bonding patterns in this compound crystals?
- Methodology : Apply Etter’s graph set notation to classify hydrogen bonds (e.g., -H···N≡C motifs as D (donor) and A (acceptor)). Use PLATON or TOPOS to map motifs (e.g., chains (C(4)), rings (R(8))) and correlate with thermal stability or solubility .
Experimental Design & Safety
Q. What safety protocols are critical for handling this compound during synthesis and purification?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Waste Management : Segregate nitrile-containing waste in labeled containers for incineration by certified hazardous waste handlers.
- Emergency Measures : Neutralize spills with activated charcoal; rinse skin/eyes with copious water if exposed .
Data Contradiction Analysis
Q. How can discrepancies between NMR and X-ray data (e.g., conformational isomerism) be resolved for this compound?
- Methodology :
- Dynamic NMR : Variable-temperature H NMR identifies rotational barriers (e.g., hindered rotation around C≡N axis).
- SC-XRD : Confirm dominant conformer in solid state. If discrepancies persist, use NOESY to probe solution-phase interactions (e.g., steric hindrance from 4-methyl group) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
